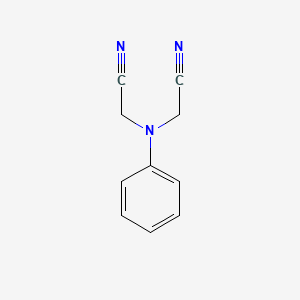
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzaldehyde moiety and a naphthylphenylhydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 2-Chloro-4-(dimethylamino)benzaldehyde, which can be synthesized by the chlorination of 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 2-naphthylphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of 4-(dimethylamino)benzaldehyde and subsequent hydrazone formation. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The chloro group in the benzaldehyde moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
科学研究应用
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form Schiff bases with aldehydes or ketones, leading to the formation of stable complexes. These interactions can modulate enzyme activities or disrupt cellular processes, making the compound useful in various biochemical applications.
相似化合物的比较
Similar Compounds
2-Chloro-4-(dimethylamino)benzaldehyde: Shares the chloro-substituted benzaldehyde moiety but lacks the hydrazone group.
2-Naphthylphenylhydrazone: Contains the hydrazone group but lacks the chloro-substituted benzaldehyde moiety.
Uniqueness
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
94089-12-0 |
|---|---|
分子式 |
C25H22ClN3 |
分子量 |
399.9 g/mol |
IUPAC 名称 |
3-chloro-N,N-dimethyl-4-[(E)-[(2-naphthalen-1-ylphenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C25H22ClN3/c1-29(2)20-15-14-19(24(26)16-20)17-27-28-25-13-6-5-11-23(25)22-12-7-9-18-8-3-4-10-21(18)22/h3-17,28H,1-2H3/b27-17+ |
InChI 键 |
UMBYWVLCHLDFHN-WPWMEQJKSA-N |
手性 SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



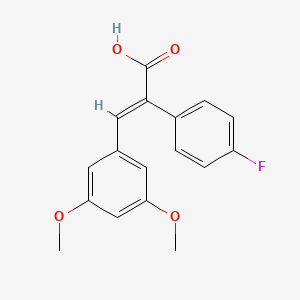
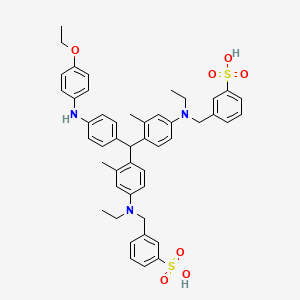
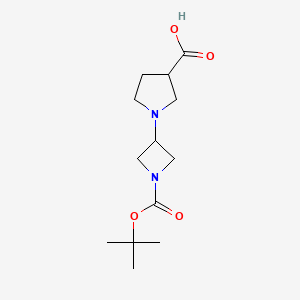
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

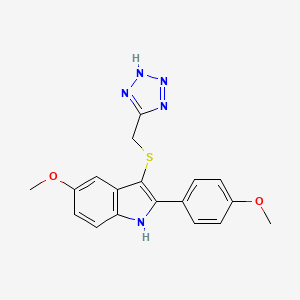
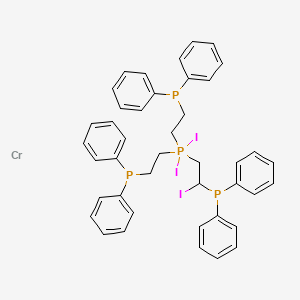
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
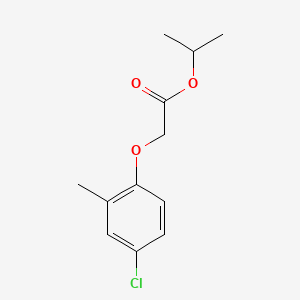

![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
